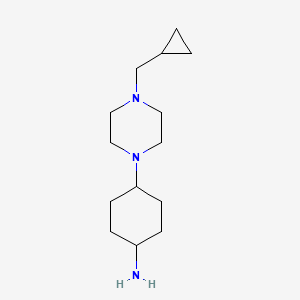

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Description

Properties

IUPAC Name |

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYALFWGJOLWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a key building block in contemporary medicinal chemistry. The narrative emphasizes the rationale behind strategic synthetic decisions, focusing on stereochemical control and reaction efficiency. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are presented, supported by in-text citations to authoritative literature. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a practical guide and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a diamine scaffold that incorporates several key structural features: a stereochemically defined trans-1,4-disubstituted cyclohexane ring, a piperazine moiety, and a cyclopropylmethyl group. These motifs are prevalent in a variety of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. The synthesis of this specific trans-isomer requires a carefully planned strategy to control the stereochemistry of the cyclohexyl ring, which is crucial for its interaction with biological targets.

The synthetic approach detailed herein is a convergent strategy, culminating in the stereoselective formation of the target amine. The overall strategy is bifurcated into two primary stages:

-

Stage 1: Synthesis of the Key Ketone Intermediate: Preparation of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone.

-

Stage 2: Stereoselective Reductive Amination: Conversion of the ketone intermediate to the final trans-cyclohexanamine product.

This approach allows for the efficient construction of the carbon skeleton and the late-stage introduction of the primary amine, providing a high degree of control over the final product's stereochemistry.

Synthesis of Key Precursors

A critical aspect of an efficient synthesis is the ready availability of the starting materials. This section details the preparation of 1-(cyclopropylmethyl)piperazine, a key building block for this synthesis.

Synthesis of 1-(cyclopropylmethyl)piperazine

1-(Cyclopropylmethyl)piperazine can be synthesized through several established methods. A common and efficient route involves the N-alkylation of a protected piperazine, followed by deprotection.

Protocol 1: N-Alkylation of N-Boc-piperazine and Deprotection

This two-step procedure involves the initial alkylation of commercially available N-Boc-piperazine with cyclopropylmethyl bromide, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

-

Step 1: Synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate To a solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and cyclopropylmethyl bromide (1.2 eq.). The reaction mixture is heated to reflux and stirred for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate.

-

Step 2: Deprotection to yield 1-(cyclopropylmethyl)piperazine The purified Boc-protected intermediate from the previous step is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as hydrochloric acid (4M in 1,4-dioxane) or trifluoroacetic acid, is added, and the mixture is stirred at room temperature for 2-4 hours.[1] The solvent is then removed under reduced pressure, and the resulting salt can be used directly or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to provide the free base, 1-(cyclopropylmethyl)piperazine.

Stage 1: Synthesis of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone

The core of this stage is a reductive amination reaction, a powerful and widely used method for the formation of C-N bonds.[2] To ensure regioselectivity, 1,4-cyclohexanedione monoethylene ketal is used as the starting material, allowing for selective reaction at the unprotected ketone.[3]

Protocol 2: Reductive Amination of 1,4-Cyclohexanedione Monoethylene Ketal and Deprotection

-

Step 1: Synthesis of 8-(4-(cyclopropylmethyl)piperazin-1-yl)-1,4-dioxaspiro[4.5]decane To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-(cyclopropylmethyl)piperazine (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Deprotection to 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone The crude or purified 8-(4-(cyclopropylmethyl)piperazin-1-yl)-1,4-dioxaspiro[4.5]decane is dissolved in a mixture of acetone and 2M aqueous hydrochloric acid. The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS. The acetone is removed in vacuo, and the aqueous residue is basified to a pH > 10 with a concentrated NaOH solution. The product is then extracted with an organic solvent (e.g., ethyl acetate or DCM), and the combined organic extracts are dried, filtered, and concentrated to afford 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone.

Caption: Synthetic workflow for Stage 1: Preparation of the ketone intermediate.

Stage 2: Stereoselective Synthesis of this compound

The final and most critical step is the stereoselective conversion of the ketone intermediate to the desired trans-amine. This can be achieved through a second reductive amination, this time using an ammonia source. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions. Catalytic hydrogenation is often employed to favor the formation of the thermodynamically more stable trans product.[4][5]

Protocol 3: Stereoselective Reductive Amination

To a solution of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone (1.0 eq.) in a protic solvent such as methanol or ethanol, add an ammonia source, for example, a 7N solution of ammonia in methanol. The mixture is then subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or Palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final product, this compound. The stereochemical purity can be confirmed by NMR analysis.

Caption: Synthetic workflow for Stage 2: Formation of the final trans-amine.

Data Summary and Characterization

The following table summarizes the key compounds in this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 1-(cyclopropylmethyl)piperazine | C₈H₁₆N₂ | 140.23 | Precursor |

| 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanone | C₁₄H₂₄N₂O | 236.36 | Intermediate |

| This compound | C₁₄H₂₇N₃ | 237.39 | Final Product |

Characterization of the final product and key intermediates should be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The splitting patterns and coupling constants of the cyclohexyl protons in the ¹H NMR spectrum are particularly important for confirming the trans configuration.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategy of using a protected cyclohexanedione for the initial reductive amination ensures high regioselectivity, while the final stereoselective reductive amination provides good control over the desired trans stereochemistry. This guide serves as a valuable resource for chemists working on the synthesis of complex amine-containing molecules for pharmaceutical and other applications. Further optimization of reaction conditions, particularly for the stereoselective step, could potentially improve yields and reduce reaction times. The use of biocatalysis, for instance with transaminases, could also be explored as a green and highly selective alternative for the final amination step.[4][5]

References

-

László, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

-

Zhang, W., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Chemical Science, 15(17), 6507-6514. Available at: [Link]

- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine. (CN102001950A).

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

-

RSC Publishing. (2014). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 38(5), 1959-1965. Available at: [Link]

-

PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 86. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

-

ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(21), 3641-3644. Available at: [Link]

-

PubMed Central (PMC). (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. Tetrahedron, 71(45), 8611-8616. Available at: [Link]

-

ResearchGate. (n.d.). By‐products of the reductive amination. Available at: [Link]

-

PubMed Central (PMC). (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7, 86. Available at: [Link]

-

PubChem. (n.d.). trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

characterization of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

An In-Depth Technical Guide to the Characterization of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (PF-04457845)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a compound also identified as PF-04457845. As a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), this small molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of pain and other neurological conditions. This document will delve into the critical aspects of its characterization, from its fundamental physicochemical properties to its pharmacological profile, offering field-proven insights and methodologies for its study.

Introduction to PF-04457845: A Novel FAAH Inhibitor

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, PF-04457845 effectively increases the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists. The discovery and development of PF-04457845 represent a significant advancement in the pursuit of novel, non-addictive pain therapeutics.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of PF-04457845 is fundamental for its development as a therapeutic agent. This section outlines the key analytical techniques for its characterization.

Identity and Structural Elucidation

The definitive identification and structural confirmation of PF-04457845 rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum will exhibit characteristic signals for the cyclopropylmethyl group, the piperazine and cyclohexane rings, and the primary amine. The trans-stereochemistry of the cyclohexanamine moiety can be confirmed by the coupling constants of the protons on the cyclohexane ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Purity Assessment

Ensuring the purity of the compound is critical for accurate biological and pharmacological evaluation.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of PF-04457845. A C18 column with a mobile phase gradient of water and acetonitrile containing a small percentage of a modifier like trifluoroacetic acid or formic acid is a common starting point. The purity is assessed by the peak area percentage of the main component.

-

Chiral Chromatography: Given the potential for stereoisomers, chiral chromatography should be employed to confirm the enantiomeric purity of the desired trans-isomer.

Solid-State Properties

The solid-state characteristics of a drug substance can significantly impact its biopharmaceutical properties.

-

X-ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline form of PF-04457845 and to detect the presence of any polymorphism.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the compound.

Pharmacological Profiling

The pharmacological characterization of PF-04457845 is centered on its interaction with FAAH and its subsequent effects in biological systems.

In Vitro FAAH Inhibition Assay

The potency and selectivity of PF-04457845 as a FAAH inhibitor are determined using in vitro enzyme assays.

Protocol for FAAH Inhibition Assay:

-

Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

-

Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is commonly used.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of PF-04457845.

-

The reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time.

-

-

Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Assays

Cell-based assays are used to confirm the activity of PF-04457845 in a more physiologically relevant context.

-

Endogenous Anandamide Measurement: The ability of PF-04457845 to increase endogenous anandamide levels can be assessed in cultured cells that express FAAH, such as neuroblastoma or glioma cell lines. Following treatment with the inhibitor, cellular lipids are extracted and anandamide levels are quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Animal models are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PF-04457845.

-

Pharmacokinetic Analysis: Following oral or intravenous administration of PF-04457845 to rodents, plasma and brain concentrations of the compound are measured over time using LC-MS/MS. This allows for the determination of key PK parameters such as bioavailability, half-life, and brain penetration.

-

Pharmacodynamic Assessment: The in vivo efficacy of PF-04457845 is evaluated in animal models of pain, such as the hot plate test, tail-flick test, or models of inflammatory or neuropathic pain. The analgesic effect of the compound is correlated with the extent of FAAH inhibition in the brain and peripheral tissues.

Data Summary

| Parameter | Method | Typical Value/Result |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure |

| HRMS | Accurate mass confirms elemental composition | |

| Purity | RP-HPLC | >98% |

| Chiral HPLC | >99% ee | |

| FAAH Inhibition | In Vitro Enzyme Assay | IC₅₀ in the low nanomolar range |

| Cellular Activity | Endogenous Anandamide Levels | Significant increase in anandamide levels |

| In Vivo Efficacy | Animal Models of Pain | Dose-dependent analgesia |

Experimental Workflows

Caption: High-level workflow for the synthesis, characterization, and pharmacological evaluation of PF-04457845.

Conclusion

The (PF-04457845) requires a multi-faceted approach that combines rigorous analytical chemistry with comprehensive pharmacological evaluation. The methodologies outlined in this guide provide a robust framework for researchers to accurately identify, purify, and assess the biological activity of this promising FAAH inhibitor. As research in the field of endocannabinoid modulation continues to evolve, the detailed characterization of compounds like PF-04457845 will be paramount in the development of new and effective therapies for a range of human diseases.

References

-

Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea Inhibitor of Fatty Acid Amide Hydrolase for the Treatment of Pain. Journal of Medicinal Chemistry, 54(19), 6747–6769. [Link]

-

Li, G. L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-04457845 is a substrate of the efflux transporter P-glycoprotein. Pharmacology Research & Perspectives, 1(1), e00003. [Link]

-

Huggins, J. P., et al. (2012). A randomised, double-blind, placebo-controlled, cross-over study to evaluate the subjective and objective effects of the FAAH inhibitor, PF-04457845, in healthy male volunteers. British Journal of Clinical Pharmacology, 74(5), 814–825. [Link]

-

Sagar, D. R., et al. (2011). The fatty acid amide hydrolase inhibitor PF-04457845 reduces pain behaviour and protects against joint damage in a model of osteoarthritis. Annals of the Rheumatic Diseases, 70(8), 1502–1510. [Link]

An In-depth Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (CAS 876461-31-3): A Key Intermediate in the Synthesis of Cariprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, a pivotal intermediate in the synthesis of the atypical antipsychotic drug cariprazine. This document delves into the compound's chemical identity, stereoselective synthesis strategies, its critical role in the drug development pipeline for cariprazine, and the pharmacological context of its final therapeutic application. By synthesizing information from chemical databases, patent literature, and peer-reviewed scientific articles, this guide aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and neuropharmacology.

Introduction: The Significance of a Precursor

In the intricate landscape of pharmaceutical development, the journey from a biologically active concept to a marketable therapeutic is paved with a series of crucial chemical entities known as intermediates. This compound (CAS 876461-31-3) stands as a prime example of such a critical molecule. Its importance lies not in its own therapeutic effects, but as a sophisticated building block for cariprazine, a third-generation antipsychotic with a unique pharmacological profile.[1][2] The precise stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API), making its synthesis a key focus of process chemistry. This guide will illuminate the technical details of this compound, providing insights into its synthesis and its ultimate contribution to a significant therapeutic agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its handling, purification, and reaction optimization.

| Property | Value | Source |

| CAS Number | 876461-31-3 | [1] |

| Molecular Formula | C₁₄H₂₇N₃ | [1] |

| Molecular Weight | 237.38 g/mol | [1] |

| IUPAC Name | trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine | |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 326.1 °C at 760 mmHg | Echemi[3] |

| Density | 1.063 g/cm³ | Echemi[3] |

| Refractive Index | 1.552 | Echemi[3] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[4] |

Safety Information: The compound is associated with the GHS07 pictogram, indicating it can be a skin and eye irritant.[4] Appropriate personal protective equipment should be used during handling.

Stereoselective Synthesis Strategies

The trans configuration of the cyclohexylamine ring is a critical stereochemical feature of this intermediate and, consequently, of cariprazine. Achieving a high diastereomeric excess of the trans isomer is a primary challenge in its synthesis. Two main strategies have emerged: traditional chemical synthesis followed by separation, and more recently, highly efficient biocatalytic methods.

Chemical Synthesis Approach

Traditional chemical synthesis routes to trans-4-substituted cyclohexan-1-amines often result in a mixture of cis and trans diastereomers. The desired trans isomer must then be separated, typically through crystallization, which can lead to a lower overall yield. A general retrosynthetic analysis highlights the key bond formations.

Figure 1: General retrosynthetic approach for the target intermediate.

A plausible synthetic route involves the reductive amination of a 4-substituted cyclohexanone with 1-(cyclopropylmethyl)piperazine. The stereoselectivity of the reduction step is crucial in determining the final cis/trans ratio.

Biocatalytic Synthesis: A Paradigm of Efficiency

Recent advancements in biocatalysis have provided a highly elegant and efficient solution for the stereoselective synthesis of trans-4-substituted cyclohexan-1-amines.[3][5][6] This approach utilizes transaminase enzymes, which can selectively catalyze the amination of a ketone or the deamination of an amine with high diastereoselectivity.

Key Principles of the Biocatalytic Approach:

-

Diastereomer Selective Deamination: A key strategy involves using a transaminase that selectively deaminates the undesired cis-isomer from a cis/trans mixture.[5][7] This process can be coupled with a dynamic kinetic resolution, where the resulting ketone intermediate can be re-aminated to the thermodynamically more stable trans-isomer, thus driving the equilibrium towards the desired product and achieving a theoretical yield greater than 50%.[5][6][7]

-

Diastereotope Selective Amination: Alternatively, a transaminase can be used for the direct and selective amination of a 4-substituted cyclohexanone to yield the trans-amine with high diastereomeric excess.[5]

Figure 2: Biocatalytic dynamic kinetic resolution for the synthesis of the trans-isomer.

Experimental Protocol: Biocatalytic Deracemization (Conceptual)

This protocol is based on the principles described for analogous compounds and serves as a template for the synthesis of the title compound.[5][7]

-

Enzyme Preparation: A suitable cis-selective transaminase (e.g., from Chromobacterium violaceum or an engineered variant) is expressed and immobilized on a solid support for enhanced stability and reusability.

-

Reaction Setup: A solution of the cis/trans mixture of 4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.5). An amine acceptor, such as pyruvate, is added.

-

Biocatalytic Conversion: The immobilized transaminase is added to the reaction mixture, which is then incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by periodically analyzing samples using a suitable chromatographic method (e.g., HPLC or GC) to determine the diastereomeric ratio.

-

Work-up and Purification: Once the desired conversion is achieved, the enzyme is filtered off. The aqueous phase is then basified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final product can be further purified by crystallization or chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The coupling constants and chemical shifts of the protons on the cyclohexane ring can help to confirm the trans stereochemistry.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass.[6]

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate and quantify the cis and trans diastereomers.

Biological Context and Therapeutic Relevance: The Link to Cariprazine

The primary significance of this compound lies in its role as a direct precursor to cariprazine. Cariprazine is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a preference for the D₃ receptor.[1][2] It also has partial agonist activity at serotonin 5-HT₁A receptors and antagonist activity at 5-HT₂B and 5-HT₂A receptors.[1][2]

Figure 3: Final step in the synthesis of cariprazine from the title intermediate.

The clinical efficacy of cariprazine in treating schizophrenia and bipolar disorder is attributed to this complex pharmacology.[8][9] The trans stereochemistry of the cyclohexyl ring, established in the intermediate, is crucial for the optimal binding of cariprazine to its target receptors and for its overall therapeutic profile.

While the intermediate itself is not intended for therapeutic use, its metabolic fate is of interest. Cariprazine is metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6, to form active metabolites, including desmethyl- and didesmethyl-cariprazine.[8][10][11] These metabolites retain pharmacological activity and have longer half-lives than the parent drug, contributing to the overall therapeutic effect.[10] Understanding the potential for the intermediate to be formed as a metabolite, or its own metabolic stability, is an important aspect of drug development.

Potential for Off-Target Activities

The piperazine moiety is a common scaffold in many biologically active compounds and is known to interact with various receptors and enzymes.[3] Therefore, it is prudent for researchers to consider the potential for off-target activities of this intermediate, especially in early-stage development. In vitro screening against a panel of common off-targets, such as other G-protein coupled receptors, ion channels (e.g., hERG), and kinases, can provide valuable information on the selectivity profile of the molecule and any of its potential impurities.[5]

Conclusion

This compound is more than just a chemical stepping stone; it is a testament to the importance of precision in medicinal and process chemistry. The stereocontrolled synthesis of this intermediate is a critical enabler for the production of cariprazine, a valuable therapeutic agent for individuals with serious mental health conditions. The evolution of its synthesis from classical methods to highly efficient biocatalytic processes showcases the advancements in chemical manufacturing. This technical guide has provided a detailed examination of this key intermediate, from its fundamental properties to its synthesis and its ultimate role in the creation of a life-changing medication, offering a valuable resource for the scientific community.

References

-

Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]

-

Caccia, S., et al. (2013). Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 1-16. Available at: [Link]

- Farkas, E., et al. (2023). Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines.

-

Nakamura, T., et al. (2016). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Drug Design, Development and Therapy, 10, 497–507. Available at: [Link]

-

Sivakumar, T., et al. (2024). A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Frontiers in Psychiatry, 15. Available at: [Link]

-

Wikipedia. (2023, December 29). Cariprazine. Retrieved January 3, 2026, from [Link]

-

PsychSceneHub. (2021, April 11). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Neuropsychopharmacology, 44(10), 1769–1778. Available at: [Link]

-

Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3294. Available at: [Link]

-

Caccia, S., et al. (2013). Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. PubMed. Available at: [Link]

Sources

- 1. CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hzdr.de [hzdr.de]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Introduction

trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a notable organic molecule that has garnered interest within the realms of medicinal chemistry and drug development. Its unique structural composition, featuring a cyclohexane ring, a piperazine linker, and a cyclopropylmethyl group, presents a compelling scaffold for the design of novel therapeutic agents. The presence of two basic nitrogen atoms, one on the cyclohexylamine moiety and two within the piperazine ring, imparts this molecule with specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its molecular characteristics, reactivity, and a proposed synthetic pathway. The information presented herein is curated to facilitate a deeper understanding of this compound and to serve as a foundational resource for its application in scientific research.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design.

Core Molecular Attributes

A summary of the key physical and chemical identifiers for this compound is provided in the table below. It is important to note that while some of these properties have been computationally predicted, they offer valuable approximations for experimental design.

| Property | Value | Source |

| IUPAC Name | trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine | N/A |

| CAS Number | 876461-31-3 | [1] |

| Molecular Formula | C₁₄H₂₇N₃ | [1] |

| Molecular Weight | 237.38 g/mol | [1] |

| Boiling Point (Predicted) | 326.1 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.063 g/cm³ | [2] |

| Flash Point (Predicted) | 148.9 °C | [2] |

| pKa₁ (Cyclohexylamine, Predicted) | ~9.8 | Analogous Compound Data |

| pKa₂ (Piperazine, Predicted) | ~7.2 | Analogous Compound Data |

Note on pKa Values: The provided pKa values are based on data for the structurally analogous compound, 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine. These values serve as a reasonable estimation for the basicity of the primary amine on the cyclohexane ring and the secondary amine within the piperazine ring of the title compound. Experimental determination is recommended for precise values.

Solubility Profile

-

Aqueous Solubility: As a molecule with multiple basic nitrogen atoms, its solubility in aqueous media is expected to be pH-dependent. In acidic solutions, the protonation of the amine groups will lead to the formation of more soluble salts. Its hydrochloride and tosylate salts are commercially available, indicating that salt formation enhances aqueous solubility.[3][4]

-

Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be limited due to the presence of the polar amine and piperazine functionalities.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure: a primary aliphatic amine, a tertiary aliphatic amine within the piperazine ring, and a cyclopropyl group.

Basicity and Salt Formation

The presence of three amine groups makes the molecule basic. The primary amine on the cyclohexane ring and the two nitrogen atoms of the piperazine ring can act as proton acceptors. This property allows for the formation of stable salts with various acids, a common strategy in drug development to improve solubility and handling of amine-containing compounds.

Reactivity of the Amine Groups

The nitrogen atoms in the molecule are nucleophilic and can participate in a variety of chemical reactions:

-

N-Alkylation and N-Acylation: The primary amine of the cyclohexanamine moiety and the secondary amine of the piperazine ring are susceptible to alkylation and acylation reactions. These reactions can be utilized to introduce a wide range of substituents, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

The diagram below illustrates the key reactive sites on the molecule.

Figure 1. Key reactive sites on this compound.

Stability

Specific stability data for this compound is not extensively documented. However, molecules containing piperazine and cyclohexylamine moieties are generally stable under standard laboratory conditions. Potential degradation pathways could involve oxidation of the amine groups, particularly when exposed to strong oxidizing agents or prolonged exposure to air and light. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.

Proposed Synthetic Pathway

Step 1: N-Alkylation of Piperazine

The synthesis would commence with the mono-N-alkylation of piperazine with cyclopropylmethyl bromide. This reaction selectively introduces the cyclopropylmethyl group onto one of the nitrogen atoms of the piperazine ring.

Step 2: Reductive Amination

The resulting 1-(cyclopropylmethyl)piperazine is then reacted with 4-aminocyclohexanone via reductive amination. This key step forms the desired trans-isomer as the major product, driven by thermodynamic stability where the bulky piperazinyl group preferentially occupies the equatorial position on the cyclohexane ring.

The proposed synthetic workflow is illustrated in the following diagram:

Figure 2. Proposed synthetic workflow for the target compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound. It is imperative that these procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and stereochemistry of the molecule.

-

Procedure:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure. 2D NMR techniques such as COSY and HSQC can be employed for more detailed structural assignment.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its known physical and chemical properties, highlighting the key structural features that influence its reactivity and potential biological activity. While a comprehensive set of experimental data is not yet publicly available, the information and proposed methodologies presented here offer a solid foundation for researchers to build upon. Further experimental investigation into its solubility, stability, and spectral characteristics, along with the optimization of its synthesis, will be crucial for unlocking the full potential of this intriguing molecule in the development of new therapeutic agents.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

Sources

- 1. CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 876371-19-6|trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine hydrochloride(1:x)|BLD Pharm [bldpharm.com]

- 4. Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-,… [cymitquimica.com]

An In-depth Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: A Key Intermediate in the Synthesis of Cariprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine, a potent dopamine D₃/D₂ receptor partial agonist with preferential binding to D₃ receptors, stands as a significant therapeutic agent for schizophrenia and bipolar disorder. The intricate molecular architecture of Cariprazine necessitates a multi-step synthesis, wherein the stereochemistry and purity of key intermediates are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of a pivotal intermediate, trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine. We will delve into its strategic importance, plausible synthetic pathways with a focus on stereochemical control, rigorous purification methodologies, and detailed analytical characterization. Furthermore, this guide will elucidate the subsequent transformation of this intermediate into Cariprazine, offering a holistic view for researchers and process chemists in the field of pharmaceutical development.

Introduction: The Strategic Significance of the trans-Cyclohexanamine Intermediate

The molecular framework of Cariprazine features a central trans-1,4-disubstituted cyclohexane ring that serves as a rigid scaffold, appropriately positioning the pharmacophoric elements for optimal receptor interaction. The trans configuration is crucial for the desired pharmacological activity. Consequently, the synthesis of Cariprazine heavily relies on the efficient and stereocontrolled preparation of trans-substituted cyclohexylamine intermediates. This compound (CAS No: 876461-31-3) represents a key building block, incorporating both the piperazine and the cyclopropylmethyl moieties, which are integral to the final drug structure. The cyclopropylmethyl group, in particular, is a common motif in medicinal chemistry known to enhance potency and modulate pharmacokinetic properties.

This guide will illuminate the synthesis and characterization of this specific intermediate, providing a foundational understanding for its role in the larger context of Cariprazine manufacturing.

Synthesis of this compound: A Plausible and Convergent Approach

While multiple synthetic routes to Cariprazine have been reported, a convergent strategy for the synthesis of the title intermediate is often favored for its efficiency. A logical and industrially scalable approach involves the reductive amination of a suitable ketone precursor, followed by the introduction of the cyclopropylmethyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target intermediate reveals two key disconnections: the C-N bond between the cyclohexane ring and the piperazine nitrogen, and the C-N bond between the piperazine nitrogen and the cyclopropylmethyl group. This suggests a synthetic strategy starting from a protected trans-4-aminocyclohexanone and 1-cyclopropylmethylpiperazine, or a stepwise approach beginning with trans-4-(piperazin-1-yl)cyclohexanamine.

Caption: Retrosynthetic analysis of the target intermediate.

Proposed Synthetic Pathway

A practical and efficient synthesis can be envisioned through a two-step process starting from trans-4-aminocyclohexanone, which requires protection of the amine functionality, followed by reductive amination with 1-cyclopropylmethylpiperazine and subsequent deprotection. A more direct, albeit potentially less selective, route involves the direct reductive amination of 4-oxocyclohexanecarboxamide followed by a Hoffman rearrangement. A highly plausible route involves the initial synthesis of 1-cyclopropylmethylpiperazine and its subsequent reaction with a protected trans-4-aminocyclohexanone derivative.

Step 1: Synthesis of 1-Cyclopropylmethylpiperazine

1-Cyclopropylmethylpiperazine can be prepared via the N-alkylation of piperazine with cyclopropylmethyl bromide. To favor mono-alkylation, a large excess of piperazine is typically used.

Step 2: Reductive Amination

The ketone functionality of a suitably protected trans-4-aminocyclohexanone derivative can undergo reductive amination with the pre-formed 1-cyclopropylmethylpiperazine to furnish the desired carbon-nitrogen bond.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for reductive amination and N-alkylation of piperazines.[1][2] Optimization may be necessary for specific laboratory conditions and scale.

Part A: Synthesis of 1-Cyclopropylmethylpiperazine

-

To a solution of piperazine (5 equivalents) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (2 equivalents).

-

To this stirred suspension, add cyclopropylmethyl bromide (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 1-cyclopropylmethylpiperazine.

Part B: Synthesis of this compound

-

Dissolve trans-4-aminocyclohexanone (or a suitable N-protected derivative) (1 equivalent) and 1-cyclopropylmethylpiperazine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

-

To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Stereochemical Integrity

The stereochemical purity of the trans-isomer is critical. If the starting material contains a mixture of cis and trans isomers, a purification step is necessary.

Purification Techniques

-

Crystallization: The trans-isomer, often being more symmetrical, may have different crystallization properties than the cis-isomer. Fractional crystallization of the free base or a suitable salt (e.g., hydrochloride or tartrate) can be an effective method for separating the diastereomers.[3][4]

-

Column Chromatography: Silica gel column chromatography can also be employed to separate the cis and trans isomers, although this may be less practical on an industrial scale.

Maintaining Stereochemical Integrity

The use of stereochemically pure starting materials, such as trans-4-aminocyclohexanone, is the most effective strategy to ensure the desired stereochemistry in the final product. Biocatalytic methods, such as the use of transaminases, can also be employed to produce highly stereopure trans-aminocyclohexane derivatives.[5][6]

Caption: Workflow for synthesis, purification, and quality control.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the intermediate.

| Analytical Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals in the aliphatic region for the cyclohexane and piperazine protons. A characteristic multiplet for the cyclopropyl protons at higher field. |

| ¹³C NMR | Distinct signals for the carbons of the cyclohexane, piperazine, and cyclopropylmethyl groups. The chemical shifts of the cyclohexane carbons can help confirm the trans stereochemistry. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₄H₂₇N₃, MW: 237.38). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. Chiral HPLC may be used to confirm the absence of any enantiomeric impurities if a chiral synthesis is performed. |

Predicted NMR Data

While experimental spectra are the gold standard, predicted NMR data can serve as a useful reference.

Predicted ¹³C NMR Chemical Shifts (ppm):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexane C1 (CH-N) | ~50-55 |

| Cyclohexane C4 (CH-N) | ~60-65 |

| Cyclohexane C2, C3, C5, C6 | ~25-35 |

| Piperazine C (adjacent to cyclohexane) | ~50-55 |

| Piperazine C (adjacent to cyclopropylmethyl) | ~53-58 |

| Cyclopropylmethyl CH₂ | ~60-65 |

| Cyclopropyl CH | ~5-10 |

| Cyclopropyl CH₂ | ~3-8 |

Note: These are predicted values and may vary from experimental data.

Conversion to Cariprazine

The final step in the utilization of this intermediate is its conversion to Cariprazine. This is typically achieved by reacting the primary amine group on the cyclohexane ring with a suitable reagent to introduce the N,N-dimethylurea moiety.

Reaction Mechanism

The primary amine of this compound acts as a nucleophile, attacking an electrophilic carbonyl source.

Experimental Protocol (Representative)

A common method for this transformation involves the use of N,N-dimethylcarbamoyl chloride.[7]

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.

-

Cool the reaction mixture in an ice bath and add N,N-dimethylcarbamoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Cariprazine can be purified by crystallization or column chromatography.

Caption: Final conversion to Cariprazine.

Conclusion

This compound is a structurally complex and stereochemically defined intermediate that plays a critical role in the synthesis of Cariprazine. Its successful synthesis, with high purity and the correct trans stereochemistry, is a key determinant of the overall efficiency and quality of the Cariprazine manufacturing process. This guide has provided a detailed overview of a plausible synthetic strategy, purification considerations, and analytical characterization of this vital intermediate, offering valuable insights for professionals in the field of drug development and manufacturing. A thorough understanding of the principles and methodologies outlined herein is essential for the robust and scalable production of this important antipsychotic medication.

References

- Google Patents. (1975). Separation and purification of cis and trans isomers. (US3880925A).

- Google Patents. (2019). A process for the preparation of cariprazine hydrochloride. (WO2019106490A1).

-

Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

- Google Patents. (1965). Preparation of trans 1, 2-diaminocyclohexane. (US3187045A).

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

- Google Patents. (2018). Industrial process for the preparation of cariprazine. (WO2018007986A1).

- Google Patents. (1984). Preparation of trans cyclohexane 1,4-diamine. (US4486603A).

-

WIPO Patentscope. (2018). INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. (WO/2018/007986). Retrieved from [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Datapdf.com. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Retrieved from [Link]

- Google Patents. (2011). N-Alkylation of Opiates. (US20110269964A1).

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

- Google Patents. (1962). Process for the N-monoalkylation of piperazine. (DE1092019B).

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected NMR chemical shifts for 1 H from TMS, 13 C from TMS. Retrieved from [Link]

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

iChemical. (n.d.). CYCLOHEXANAMINE,4-[4-(CYCLOPROPYLMETHYL)-1-PIPERAZINYL]-,TRANS, CAS No. 876461-31-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." These scaffolds possess inherent drug-like properties, offering a synthetically tractable and sterically favorable foundation for engaging with complex biological targets. This guide focuses on one such entity: trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . While not an active pharmaceutical ingredient (API) in its own right, this molecule represents a highly valuable and strategically designed building block, particularly for therapies targeting the Central Nervous System (CNS).

This document provides an in-depth analysis of its structural components, plausible synthetic routes, and its pivotal role as a core intermediate in the discovery of novel therapeutics. We will explore the causality behind its design and provide field-proven experimental protocols for its application in drug development programs.

Molecular Architecture and Physicochemical Rationale

The therapeutic potential of this building block can be understood by dissecting its three primary structural components. Each element is deliberately chosen to impart specific, advantageous properties to a final drug candidate.

Chemical Identity:

-

IUPAC Name: this compound

The trans-Cyclohexylamine Core

The cyclohexane ring provides a rigid, non-aromatic scaffold that presents substituents in well-defined three-dimensional orientations. The trans stereochemistry is critical, as it minimizes steric strain by placing the large piperazine group and the primary amine in equatorial positions, which is often crucial for optimal binding to target proteins. This fixed spatial arrangement reduces the entropic penalty upon binding, potentially increasing ligand affinity.

The Piperazine Linker: A CNS-Privileged Scaffold

The piperazine ring is one of the most prolific heterocyclic scaffolds in medicinal chemistry, particularly for CNS-acting drugs.[3] Its prevalence is due to a combination of favorable characteristics:

-

Blood-Brain Barrier (BBB) Permeability: Piperazine derivatives are frequently able to cross the BBB, a critical requirement for drugs targeting the brain.[4]

-

Physicochemical Properties: The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This enhances aqueous solubility and allows for potent ionic interactions with acidic residues in target proteins.[3]

-

Synthetic Versatility: The piperazine ring acts as a versatile linker, allowing for the attachment of two different pharmacophoric elements at its 1- and 4-positions with predictable geometry.

The Cyclopropylmethyl Group: Enhancing Potency and Metabolic Stability

The incorporation of a cyclopropyl group is a modern medicinal chemistry strategy used to fine-tune molecular properties.[5]

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in standard aliphatic chains due to increased s-character.[5][6] This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life.[6] However, it is noteworthy that cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates.[6]

-

Increased Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving binding affinity.[5]

-

Bioisosterism: The cyclopropyl group can serve as a rigid bioisostere for an alkene or a gem-dimethyl group, offering a way to explore structure-activity relationships (SAR) while maintaining or improving potency and metabolic properties.[7]

The combination of these three motifs results in a building block primed for the development of potent, selective, and pharmacokinetically robust drug candidates.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that can be approached through several routes. A common and efficient strategy involves the reductive amination of a cyclohexanone precursor.

Proposed Synthetic Workflow

The logical approach involves coupling the pre-formed N-(cyclopropylmethyl)piperazine with a protected trans-4-aminocyclohexanone derivative, followed by deprotection.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the key coupling step to form the final product from readily available intermediates.

Objective: To synthesize this compound from 1-(cyclopropylmethyl)piperazine and tert-butyl (4-oxocyclohexyl)carbamate.

Materials:

-

1-(cyclopropylmethyl)piperazine

-

tert-Butyl (4-oxocyclohexyl)carbamate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous DCE (0.1 M), add 1-(cyclopropylmethyl)piperazine (1.1 eq) followed by glacial acetic acid (2.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to stir at room temperature overnight. Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the mild hydride donor NaBH(OAc)₃. This reagent is preferred over stronger reducing agents like NaBH₄ to avoid reduction of the ketone starting material.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl (trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)carbamate, can be purified by flash column chromatography.

-

Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (10 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Self-Validation: The reaction is complete when the starting material spot is no longer visible.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate to yield the final product, This compound .

Role in Drug Discovery: A Versatile Core for CNS Targets

The primary role of this molecule is as a key intermediate—a molecular scaffold onto which various pharmacophores can be appended. The terminal primary amine on the cyclohexyl ring is a synthetic handle for derivatization, allowing for the rapid generation of compound libraries for screening.

Hypothesized Therapeutic Targets

Based on its structural similarity to known CNS drugs, compounds derived from this core are likely to target G-protein coupled receptors (GPCRs) involved in neurotransmission.

-

Dopamine Receptors (D₂/D₃): The antipsychotic drug cariprazine, which is used to treat schizophrenia and bipolar disorder, contains a related trans-cyclohexyl-piperazine core.[8][9] Research has explicitly shown that linking pharmacophores with a trans-cyclopropylmethyl group can yield potent and selective D₃ receptor antagonists.[7][10]

-

Serotonin Receptors (e.g., 5-HT₁A): The piperazine moiety is a classic component of ligands for various serotonin receptors, which are implicated in anxiety and depression.[11][12]

Caption: Use of the core scaffold in library generation for drug discovery.

Key Experimental Workflows for Screening and Characterization

Once a library of derivatives is synthesized from the core scaffold, a series of standardized in vitro assays are required to identify and characterize lead compounds.

Protocol: Radioligand Binding Assay for Dopamine D₃ Receptor Affinity

Objective: To determine the binding affinity (Ki) of a novel test compound for the human dopamine D₃ receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D₃ receptor.

-

Radioligand: [³H]Spiperone or a D₃-selective radioligand like [³H]-(+)-PHNO.

-

Non-specific binding agent: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or 25 µL of haloperidol (for non-specific binding).

-

25 µL of the test compound dilution.

-

50 µL of the radioligand at a final concentration equal to its K_d value.

-

100 µL of D₃ receptor membrane preparation (5-10 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes. Causality Note: This duration allows the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of a test compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Test compound stock solution (e.g., 1 mM in DMSO).

-

Acetonitrile with an internal standard (for protein precipitation).

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound to the master mix (final concentration 1 µM). Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min). Add the NADPH regenerating system to each tube to start the reaction, except for the 0-minute time point, to which it is added after the quenching step.

-

Incubation: Incubate all samples at 37°C in a shaking water bath.

-

Quench Reaction: At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Representative Data Summary

The following table illustrates hypothetical data for a series of compounds derived from the core scaffold, highlighting how experimental results guide lead optimization.

| Compound ID | R-Group (Attached to Amine) | D₃ Ki (nM) | Metabolic t₁/₂ (min) |

| Core | -H | >10,000 | >60 |

| Cpd-01 | 2,3-Dichlorobenzoyl | 15.2 | 45 |

| Cpd-02 | 4-Fluorobenzoyl | 89.5 | >60 |

| Cpd-03 | Indole-5-carbonyl | 5.8 | 22 |

| Cpd-04 | 4-Methoxy-indole-5-carbonyl | 7.1 | 55 |

Analysis: Cpd-03 shows high potency but poor metabolic stability. The addition of a methoxy group in Cpd-04 retains high potency while significantly improving the metabolic half-life, making it a superior lead candidate for further in vivo studies.

Conclusion

This compound is a quintessential example of a modern drug discovery building block. Its design is a convergence of established medicinal chemistry principles: a rigid stereodefined core, a CNS-privileged linker, and a metabolically robust substituent. Its primary role is not as a final drug but as a versatile starting point for the synthesis of compound libraries targeting complex diseases, especially those of the central nervous system. By providing a reliable and pharmacologically advantageous foundation, this scaffold empowers researchers to focus on fine-tuning pharmacophoric elements to achieve the desired potency, selectivity, and pharmacokinetic profile, thereby accelerating the path toward novel and effective therapeutics.

References

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- The Role of Piperazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.

- The Cyclopropyl Group in Medicinal Chemistry.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.

- Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl].

- trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexanamine. Echemi.

- Cyclopropyl group. Wikipedia.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PubMed.

- Cyclohexanamine, 4-[4-(cyclopropylmethyl)

- Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia.

- CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans-. ChemicalBook.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. fGiN62U2p3Ytk5bDEdvcf0p)

Sources

- 1. echemi.com [echemi.com]

- 2. CyclohexanaMine, 4-[4-(cyclopropylMethyl)-1-piperazinyl]-, trans- | 876461-31-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014083522A1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating negative symptoms of schizophrenia - Google Patents [patents.google.com]

- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

A Comprehensive Spectroscopic and Structural Elucidation Guide to trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Abstract